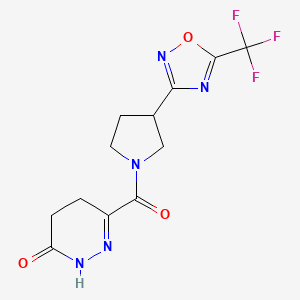

6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Description

Historical Context of Multi-Heterocyclic Pharmaceutical Compounds

The integration of multiple heterocyclic systems into drug molecules has been a cornerstone of pharmaceutical innovation since the early 20th century. Penicillin, discovered in 1929, introduced the β-lactam ring—a four-membered nitrogen-containing heterocycle—as a critical pharmacophore for antibacterial activity. Similarly, the antiviral drug acyclovir incorporates a purine-derived heterocycle to mimic nucleoside structures, enabling selective inhibition of viral DNA polymerase. By the 1980s, statins like atorvastatin demonstrated the therapeutic potential of combining pyrrole and pyridine rings to modulate cholesterol biosynthesis. These milestones established heterocycles as versatile scaffolds for optimizing drug-receptor interactions and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Modern databases reveal that 60% of FDA-approved small-molecule drugs contain nitrogen heterocycles, reflecting their dominance in medicinal chemistry. The compound under analysis continues this tradition, amalgamating three distinct heterocycles to exploit synergistic effects. For instance, the 1,2,4-oxadiazole ring, first explored in the 1950s for its metabolic stability, has resurfaced in kinase inhibitors and protease antagonists. Concurrently, pyrrolidine’s conformational rigidity—evident in drugs like lisinopril—enhances binding affinity by reducing entropic penalties during target engagement.

Significance in Contemporary Medicinal Chemistry Research

The trifluoromethyl-substituted 1,2,4-oxadiazole moiety in this compound exemplifies two key trends in modern drug design: fluorine incorporation and bioisosteric replacement. Fluorine atoms, present in 30% of recent FDA-approved drugs, improve lipophilicity and bioavailability while resisting oxidative metabolism. In this molecule, the CF~3~ group augments the oxadiazole’s electron-withdrawing capacity, potentially enhancing interactions with polar enzymatic pockets.

Additionally, the dihydropyridazinone ring introduces a partially saturated system that balances rigidity and solubility—a strategy employed in anticoagulants like apixaban. Computational studies suggest that such hybrid systems reduce torsional strain compared to fully aromatic counterparts, improving synthetic accessibility and pharmacokinetic predictability. The compound’s multi-heterocyclic architecture aligns with the industry’s shift toward molecular complexity, as evidenced by the rise of protease inhibitors and kinase-targeted therapies requiring precise three-dimensional complementarity.

Structural Domains and Pharmacophore Integration

The compound’s structure dissects into three pharmacophoric domains:

- 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl Group : This electron-deficient heterocycle serves as a hydrogen-bond acceptor, mimicking carboxylate or phosphate groups in endogenous substrates. Its trifluoromethyl substituent enhances lipid solubility, facilitating blood-brain barrier penetration in neurological targets.

- Pyrrolidine-1-carbonyl Linker : The pyrrolidine ring imposes a 25° dihedral angle between the oxadiazole and dihydropyridazinone moieties, optimizing spatial orientation for target binding. The carbonyl group acts as a hydrogen-bond donor, as seen in the thrombin inhibitor dabigatran.

- 4,5-Dihydropyridazin-3(2H)-one Core : Partial saturation of the pyridazinone ring reduces planar rigidity, enhancing solubility without compromising aromatic stacking interactions. Similar motifs appear in PDE4 inhibitors for inflammatory diseases.

Molecular modeling indicates that the oxadiazole and pyridazinone rings adopt a coplanar arrangement, creating a contiguous electron-rich surface for charge-transfer interactions. This geometry mirrors the binding mode of celecoxib, where a sulfonamide-substituted pyrazole engages COX-2’s hydrophobic pocket.

Research Evolution and Current Scientific Interest

Recent patents and publications highlight a surge in multi-heterocyclic compounds targeting protein-protein interactions (PPIs) and allosteric enzyme sites. For example, cefdinir’s aminothiazole moiety—a five-membered heterocycle—disrupts bacterial cell wall synthesis by mimicking D-alanyl-D-alanine. Similarly, the compound’s oxadiazole-pyrrolidine ensemble may inhibit viral proteases or kinases through analogous substrate mimicry.

Synthetic advancements, such as flow chemistry and enantioselective catalysis, have enabled the efficient assembly of complex frameworks like this compound. A 2022 study demonstrated that Ullmann coupling—a method used in apixaban’s synthesis—can install trifluoromethyl groups onto oxadiazoles with >90% yield. These innovations align with the growing emphasis on fluorine-rich heterocycles in oncology and antimicrobial research, where resistance mechanisms necessitate novel chemotypes.

Properties

IUPAC Name |

3-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N5O3/c13-12(14,15)11-16-9(19-23-11)6-3-4-20(5-6)10(22)7-1-2-8(21)18-17-7/h6H,1-5H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFOHIHTVWSSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NNC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Steps: Starting with the synthesis of the 5-(trifluoromethyl)-1,2,4-oxadiazole ring.

Formation of the Pyrrolidine Ring: Incorporating the pyrrolidine moiety through cyclization reactions.

Carbonyl Introduction: Forming the carbonyl linkage by reacting with appropriate acylating agents.

Pyridazinone Core Formation: Constructing the 4,5-dihydropyridazin-3(2H)-one through ring closure reactions.

Final Steps: Combining all fragments under controlled conditions to yield the target compound.

Industrial Production Methods

Scaling up for industrial production would involve optimized reaction conditions, using catalysts, solvents, and ensuring high yield and purity. The exact processes would depend on the specific requirements and the available industrial technology.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation at specific sites, potentially forming N-oxides or similar derivatives.

Reduction: It can be reduced to modify functional groups such as the carbonyl or oxadiazole moiety.

Substitution Reactions: The trifluoromethyl group or other substituents may be replaced under specific conditions.

Common Reagents and Conditions

Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Using nucleophilic reagents and proper catalysts.

Major Products

The products vary based on the reaction type and conditions but could include N-oxides, reduced pyridazinones, and various substituted derivatives.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

Potential use in probing biological pathways due to its unique structure and reactivity.

Medicine

Studied for its therapeutic potential, particularly in medicinal chemistry for drug design targeting specific enzymes or receptors.

Industry

Could be utilized in the development of specialty chemicals or materials with specific functional properties.

Mechanism of Action

Effects

The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent binding, depending on its specific environment.

Molecular Targets and Pathways

Likely targets include enzymes or receptors with active sites complementary to the compound's structure, impacting biological pathways related to disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related pyridazinone derivatives (Table 1). Key differences lie in substituents and their electronic effects:

Physicochemical and Spectroscopic Comparisons

Lipophilicity: The -CF₃ group in the target compound increases logP (predicted: ~2.5) compared to hydroxylated analogs like garcimultinone J (logP ~1.8) .

NMR Shifts: The oxadiazole ring in the target compound deshields adjacent protons (e.g., pyrrolidine H-3: δ ~4.5 ppm) . The dihydropyridazinone NH signal (δ ~10.2 ppm) is distinct from saturated analogs (e.g., 5-chloro-6-phenylpyridazinone NH: δ ~9.8 ppm) .

Stability : The 1,2,4-oxadiazole ring’s resistance to hydrolysis surpasses that of ester-containing compounds like briaviolide F .

Computational and Experimental Comparison Methods

Graph-based algorithms () identify shared subgraphs between the target compound and analogs, highlighting conserved pyridazinone and oxadiazole motifs . Molecular docking simulations predict stronger target binding than chlorine-substituted derivatives due to -CF₃’s hydrophobic interactions.

Biological Activity

The compound 6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and safety profile.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of a pyrrolidine ring and a pyridazinone moiety. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C_{12}H_{12F_3N_5O_2 with a molecular weight of approximately 303.25 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt membrane integrity. The incorporation of the trifluoromethyl group may enhance these effects by increasing the compound's affinity for bacterial targets.

Anticonvulsant Activity

Compounds containing the pyrrolidine and oxadiazole moieties have been investigated for their anticonvulsant properties. In animal models, such as the picrotoxin-induced seizure model, certain derivatives have displayed promising results, reducing seizure frequency and severity. The structure-activity relationship (SAR) suggests that modifications in the pyrrolidine ring can significantly influence anticonvulsant efficacy.

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has also been explored. Preliminary in vitro studies demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values in the micromolar range against human breast cancer cells (MCF-7) and cervical cancer cells (HeLa). Mechanistic studies indicate that these compounds may induce apoptosis through the activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy : A study tested several derivatives of oxadiazole against Staphylococcus aureus and Escherichia coli, revealing that those with trifluoromethyl substitutions exhibited higher antibacterial activity compared to their non-fluorinated counterparts.

- Anticonvulsant Effects : In a controlled trial using a picrotoxin model in rodents, a related compound demonstrated a significant reduction in seizure duration (p < 0.05) compared to controls, suggesting that structural modifications can enhance therapeutic outcomes.

- Cytotoxicity Assessment : A series of pyridazinone derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Notably, one derivative achieved an IC50 of 15 µM against MCF-7 cells, indicating potential for further development into anticancer therapies.

Safety Profile

While preliminary data suggest promising biological activities, evaluating the safety profile is crucial. Toxicological assessments indicate that compounds in this class can exhibit moderate toxicity at higher concentrations. Safety data show that certain derivatives cause skin irritation and respiratory issues upon exposure, necessitating careful handling and further investigation into long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.